tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the cyano groups and the tert-butyl ester. The final steps involve the addition of the amino group and the methoxynaphthalene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential to ensure consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro or imine derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to favor the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have activity against certain diseases, although further research is needed to fully understand its medicinal properties.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate shares similarities with other isoquinoline derivatives, such as:
- tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-hydroxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
- tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methylphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H27N5O3 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
tert-butyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxynaphthalen-1-yl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C28H27N5O3/c1-27(2,3)36-26(34)33-12-11-18-21(13-29)25(32)28(15-30,16-31)24(22(18)14-33)20-9-10-23(35-4)19-8-6-5-7-17(19)20/h5-11,22,24H,12,14,32H2,1-4H3/t22-,24+/m0/s1 |
InChI Key |
HPGUVEYBMOVTFT-LADGPHEKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C4=CC=CC=C34)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C4=CC=CC=C34)OC |
Origin of Product |
United States |
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